Ozogamicin - 400046-53-9

Ozogamicin

Catalog Number: EVT-278103
CAS Number: 400046-53-9
Molecular Formula: C73H97IN6O25S3
Molecular Weight: 1681.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ozogamicin is an antibody-drug conjugate Linker.
Source and Classification

Gemtuzumab ozogamicin is derived from a collaboration between Celltech and Wyeth, with its development beginning in 1991. It was the first ADC to receive approval from the United States Food and Drug Administration in 2000. The compound is classified as a monoclonal antibody linked to a cytotoxic drug via a chemical linker, specifically designed for targeted cancer therapy. The trade name for gemtuzumab ozogamicin is Mylotarg .

Synthesis Analysis

The synthesis of gemtuzumab ozogamicin involves several key steps:

  1. Production of Monoclonal Antibody: The humanized anti-CD33 monoclonal antibody is produced using recombinant DNA technology, typically in Chinese hamster ovary (CHO) cells.
  2. Linker Chemistry: A bifunctional linker is employed to attach calicheamicin to the antibody. This linker must be stable in circulation but cleavable within the target cell environment. The specific linker used in gemtuzumab ozogamicin is 4-(4-acetylphenoxy)butanoic acid .
  3. Conjugation Process: The conjugation of the antibody and calicheamicin involves reacting the activated linker with available amino acid residues on the antibody (commonly lysine or cysteine residues). This step requires careful optimization to ensure consistent drug-to-antibody ratios and maintain the functional integrity of the antibody .
  4. Purification: Following conjugation, purification techniques such as size-exclusion chromatography are employed to isolate the final product from unreacted components and by-products.
Molecular Structure Analysis

The molecular structure of gemtuzumab ozogamicin can be summarized as follows:

  • Molecular Weight: Approximately 151,500 g/mol.
  • Composition: It consists of a humanized IgG4 monoclonal antibody linked to a derivative of calicheamicin.
  • Structure: The ADC retains the structural characteristics of both components; the antibody maintains its immunoglobulin structure while the calicheamicin moiety retains its cytotoxic properties.

The structure allows for effective binding to CD33-expressing cells, facilitating internalization and subsequent release of the cytotoxic agent upon lysosomal degradation .

Chemical Reactions Analysis

The primary chemical reactions involving gemtuzumab ozogamicin include:

  • Conjugation Reaction: The formation of a covalent bond between the antibody and calicheamicin via the linker is critical for creating an effective ADC. This reaction typically involves nucleophilic attack by amino acid side chains on electrophilic groups present in the linker.
  • Release Mechanism: Once internalized by target cells, lysosomal enzymes cleave the linker, releasing calicheamicin within the cell. This process leads to DNA strand breaks, ultimately triggering apoptosis in malignant cells .
Mechanism of Action

Gemtuzumab ozogamicin operates through a targeted mechanism:

  1. Target Binding: The humanized monoclonal antibody component binds specifically to CD33 on leukemic cells.
  2. Internalization: Upon binding, the ADC-CD33 complex is internalized via endocytosis.
  3. Cytotoxic Release: Inside the cell, lysosomal degradation activates the linker, releasing calicheamicin. Calicheamicin then binds to DNA, causing double-strand breaks and inducing cell death through apoptosis.

This mechanism allows for selective targeting of cancer cells while sparing normal tissues, which express lower levels of CD33 .

Physical and Chemical Properties Analysis

The physical and chemical properties of gemtuzumab ozogamicin include:

  • Appearance: Typically presented as a sterile liquid formulation.
  • Solubility: Soluble in physiological saline; stability is maintained under recommended storage conditions.
  • Stability: The stability profile indicates that it remains effective when stored at appropriate temperatures but may degrade if exposed to extreme conditions.

The compound's pharmacokinetic properties include target-mediated disposition, where its distribution and elimination are influenced by binding to CD33 .

Applications

Gemtuzumab ozogamicin has significant applications in oncology:

  • Treatment of Acute Myeloid Leukemia (AML): Approved for use in patients with relapsed or refractory AML, particularly those over 60 years old or those not suitable for standard chemotherapy regimens.
  • Research Applications: Ongoing studies are exploring its use in combination therapies and its efficacy against other hematological malignancies.
  • Development of New ADCs: Insights gained from gemtuzumab ozogamicin have informed the design and development of subsequent ADCs targeting various cancers .
Molecular Architecture and Design of Ozogamicin-Based Conjugates

Structural Components of Antibody-Drug Conjugates (ADCs) Incorporating Ozogamicin

Ozogamicin-based ADCs consist of three modular components: a monoclonal antibody, a chemical linker, and the cytotoxic calicheamicin derivative. Gemtuzumab ozogamicin (targeting CD33) and inotuzumab ozogamicin (targeting CD22) utilize humanized IgG4 antibodies engineered to minimize Fc-mediated effector functions (e.g., antibody-dependent cellular cytotoxicity), thereby focusing therapeutic activity on targeted payload delivery [1] [4]. The antibody component (e.g., hP67.6 for gemtuzumab) provides high-affinity binding to cell surface antigens, with dissociation constants (KD) in the nanomolar range [3]. The calicheamicin derivative N-acetyl-γ-calicheamicin dimethyl hydrazide (NAc-γ-calicheamicin DMH) serves as the payload, attached via a bifunctional linker. Critically, the average drug-to-antibody ratio (DAR) is optimized at 2–3 molecules of calicheamicin per antibody molecule to balance efficacy and stability; higher DARs increase aggregation risks [3] [4].

Table 1: Structural Components of Ozogamicin-Based ADCs

ComponentGemtuzumab OzogamicinInotuzumab Ozogamicin
Antibody (mAb)Humanized IgG4 (hP67.6)Humanized IgG4 (G5/44)
Target AntigenCD33 (Siglec-3)CD22 (Siglec-2)
PayloadNAc-γ-calicheamicin DMHNAc-γ-calicheamicin DMH
Average DAR2–32–3
Conjugation SiteLysine residuesLysine residues

Antibody Engineering for CD33/CD22 Targeting in Myeloid and Lymphoid Malignancies

Antibody engineering optimizes antigen-binding affinity, internalization efficiency, and epitope specificity. For CD33 targeting, gemtuzumab’s hP67.6 antibody binds the membrane-distal V-set immunoglobulin domain, which exhibits genetic polymorphisms (e.g., rs12459419) that affect clinical response. The T allele of this SNP reduces surface CD33 expression by favoring exon skipping, diminishing ADC binding and efficacy [1] [5]. Recent efforts focus on targeting the membrane-proximal C2-set domain to enhance cytotoxicity. Antibodies against C2-set (e.g., 1H7) demonstrate improved T-cell engagement in bispecific formats due to reduced steric hindrance between cancer cells and effector cells, increasing synapse efficiency [5] [8].

For CD22 targeting, inotuzumab’s G5/44 antibody recognizes epitopes in domain 4–6 of CD22, facilitating rapid internalization in B-cell malignancies. The avidity of anti-CD22 antibodies correlates with cytotoxicity; higher-affinity clones induce more efficient payload delivery [4] [10]. Engineering efforts also address antigen density thresholds, as CD22 expression in acute lymphoblastic leukemia (ALL) exceeds 10,000 copies/cell, enabling lethal payload delivery [4].

Table 2: Antibody Engineering Strategies for Ozogamicin ADCs

ParameterCD33-Targeting ApproachCD22-Targeting Approach
Binding DomainV-set domain (standard); C2-set (novel)Membrane-proximal domain (D4–6)
Key AntibodyhP67.6 (gemtuzumab)G5/44 (inotuzumab)
Affinity (KD)~1 nM~0.1 nM
Engineering FocusOvercoming SNP effects; membrane proximityAvidity optimization for internalization

Linker Chemistry and Stability Optimization for Controlled Payload Release

The bifunctional linker [4-(4-acetylphenoxy)butanoic acid] incorporates two release mechanisms: an acid-labile hydrazone bond and a disulfide bridge. The hydrazone bond remains stable at physiological pH (7.4) but hydrolyzes rapidly in acidic endolysosomal compartments (pH 4.5–5.0), releasing calicheamicin derivatives [3] [4] [7]. Concurrently, the disulfide bond undergoes reduction by intracellular glutathione (GSH), which is elevated in cancer cells (1–10 mM vs. 2–20 μM in plasma). This dual-release strategy ensures efficient payload liberation but poses stability challenges. Premature linker cleavage in circulation contributes to off-target toxicity, as observed in initial Mylotarg® trials where systemic calicheamicin release caused hepatotoxicity [4] [7].

Optimization strategies include:

  • DAR Reduction: Lowering DAR from 6 to 2–3 decreases hydrophobicity and aggregation, improving pharmacokinetics [4].
  • Dosing Regimen Modification: Fractionated dosing (e.g., 3 mg/m² on days 1/4/7) minimizes peak plasma concentrations of free payload [7].
  • Linker Alternatives: Second-generation ADCs employ protease-cleavable (e.g., valine-citrulline) or sulfonate-containing linkers to enhance plasma stability while maintaining tumor-specific activation [6] [9].

Calicheamicin Derivative Payload: Mechanisms of DNA Minor Groove Binding and Cleavage

NAc-γ-calicheamicin DMH, the payload in ozogamicin ADCs, is a semi-synthetic enediyne antibiotic derived from Micromonospora echinospora. Its mechanism involves:

  • DNA Minor Groove Binding: The oligosaccharide domain of calicheamicin recognizes specific DNA sequences (e.g., 5′-TCCT-3′), anchoring the molecule in the minor groove via hydrogen bonding and van der Waals interactions [3] [7].
  • Bergman Cyclization: Upon thiol activation (e.g., by glutathione), the enediyne core undergoes cycloaromatization, generating a 1,4-dehydrobenzene diradical [7].
  • DNA Cleavage: The diradical abstracts hydrogen atoms from deoxyribose C4′ and C5′ positions, producing double-strand breaks (DSBs) that evade DNA repair mechanisms. Each DSB event triggers apoptosis via p53-independent pathways [3] [7].

Calicheamicin’s potency is exceptional, with an IC50 of 1–10 pM against leukemia cell lines. Resistance arises from:

  • Multidrug Resistance (MDR) Transporters: P-glycoprotein (Pgp) effluxes free calicheamicin, reducing intracellular accumulation [3].
  • CD33 Modulation: Low antigen density (<10,000 copies/cell) limits ADC internalization [1] [4].
  • Glutathione Depletion: Reduced GSH levels impair payload activation [7].

Figure: Calicheamicin Activation and DNA Damage Mechanism

1. Cellular Uptake: ADC-CD33 complex internalizes via endocytosis.  2. Lysosomal Processing: Acid hydrolysis cleaves hydrazone bond.  3. Payload Activation: Glutathione reduces disulfide bond, triggering Bergman cyclization.  4. DNA Binding: Calicheamicin binds minor groove at TCCT sites.  5. Diradical Formation: Enediyne cycloaromatization generates benzene diradical.  6. Hydrogen Abstraction: Diradical abstracts H from C4′/C5′ of deoxyribose.  7. Strand Scission: Double-strand DNA breaks induce apoptosis.  

Properties

CAS Number

400046-53-9

Product Name

Ozogamicin

IUPAC Name

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-[acetyl(ethyl)amino]-4-methoxyoxan-2-yl]oxy-6-[[(2S,5Z,9R,13E)-13-[2-[[4-[(2E)-2-[1-[4-(4-amino-4-oxobutoxy)phenyl]ethylidene]hydrazinyl]-2-methyl-4-oxobutan-2-yl]disulfanyl]ethylidene]-9-hydroxy-12-(methoxycarbonylamino)-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-4-hydroxy-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

Molecular Formula

C73H97IN6O25S3

Molecular Weight

1681.7 g/mol

InChI

InChI=1S/C73H97IN6O25S3/c1-15-80(41(7)81)45-35-98-52(32-49(45)92-10)103-65-60(87)57(79-105-53-31-46(82)67(40(6)99-53)107-68(89)54-36(2)56(74)63(66(95-13)62(54)93-11)104-69-61(88)64(94-12)59(86)39(5)101-69)38(4)100-70(65)102-48-21-18-16-17-19-28-73(91)33-47(83)58(76-71(90)96-14)55(48)44(73)27-30-106-108-72(8,9)34-51(85)78-77-37(3)42-23-25-43(26-24-42)97-29-20-22-50(75)84/h16-17,23-27,38-40,45-46,48-49,52-53,57,59-61,64-65,67,69-70,79,82,86-88,91H,15,20,22,29-35H2,1-14H3,(H2,75,84)(H,76,90)(H,78,85)/b17-16-,44-27+,77-37+/t38-,39+,40-,45+,46+,48+,49+,52+,53+,57-,59+,60+,61-,64-,65-,67-,69+,70+,73+/m1/s1

InChI Key

HNMATTJJEPZZMM-BPKVFSPJSA-N

SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C

Solubility

Soluble in DMSO

Synonyms

Ozogamicin

Canonical SMILES

CCN(C1COC(CC1OC)OC2C(C(C(OC2OC3C#CC=CC#CC4(CC(=O)C(=C3C4=CCSSC(C)(C)CC(=O)NN=C(C)C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NOC6CC(C(C(O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)OC8C(C(C(C(O8)C)O)OC)O)I)C)O)O)C(=O)C

Isomeric SMILES

CCN([C@H]1CO[C@H](C[C@@H]1OC)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C#C/C=C\C#C[C@@]\4(CC(=O)C(=C3/C4=C\CSSC(C)(C)CC(=O)N/N=C(\C)/C5=CC=C(C=C5)OCCCC(=O)N)NC(=O)OC)O)C)NO[C@H]6C[C@@H]([C@@H]([C@H](O6)C)SC(=O)C7=C(C(=C(C(=C7OC)OC)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)OC)O)I)C)O)O)C(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.